2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate, also known as DS-1001b, is a novel small molecule inhibitor specifically designed to target mutant isocitrate dehydrogenase 1 (IDH1). [, ] This compound exhibits high selectivity for mutant IDH1 over its wild-type counterpart and demonstrates promising blood-brain barrier (BBB) permeability. [, ] DS-1001b plays a crucial role in scientific research, particularly in investigating the therapeutic potential of targeting mutant IDH1 in various cancers, especially gliomas. [, , , , ]
The synthesis of DS-1001b is documented in a Patent Cooperation Treaty application (publication number: WO2016052697 A). The compound is synthesized through a series of chemical reactions that involve the formation of specific functional groups aimed at enhancing its bioavailability and selectivity for mutant IDH1.
Key technical details include:
The molecular structure of DS-1001b features a complex arrangement that facilitates its interaction with the mutant IDH1 enzyme. The compound's design includes specific binding sites that allow for effective inhibition of the enzyme's neomorphic activity, which converts α-ketoglutarate to D-2-hydroxyglutarate.
Key structural data includes:
DS-1001b undergoes specific chemical interactions when administered, primarily involving its binding to mutant IDH1. This binding inhibits the enzyme's activity, leading to decreased production of D-2-hydroxyglutarate.
Technical details include:
The mechanism of action for DS-1001b involves several key processes:
Data from studies indicate that this reduction correlates with impaired tumor growth and enhanced differentiation markers in treated cells .
The physical properties of DS-1001b contribute to its efficacy as an oral medication:
Chemical properties include:
Relevant data from pharmacokinetic studies show effective absorption and distribution within brain tissues, supporting its use in treating central nervous system tumors .
DS-1001b has significant potential applications in oncology, particularly for patients with gliomas harboring IDH mutations. Key applications include:
Isocitrate dehydrogenase 1 (IDH1) enzymes are critical metabolic catalysts that normally convert isocitrate to α-ketoglutarate (α-KG) in the cytoplasm. Somatic mutations in the IDH1 gene—predominantly affecting the R132 residue (R132H, R132C, R132G)—occur in approximately 70-80% of lower-grade gliomas (WHO grades II-III), 50% of chondrosarcomas, and 20% of acute myeloid leukemias [6] [10]. These mutations confer a neomorphic enzymatic activity that reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) [4] [9].
2-HG accumulates to millimolar concentrations in tumor cells—100-fold higher than physiological levels—and acts as a competitive inhibitor of α-KG-dependent dioxygenases [7] [8]. This inhibition triggers widespread epigenetic dysregulation:
These alterations collectively promote a progenitor-like state where cells remain undifferentiated and proliferative, driving tumor initiation and maintenance [6] [10].
Table 1: Epigenetic Consequences of 2-HG Accumulation in IDH1-Mutant Tumors
Target Enzymes | Biological Function | Dysregulation Effect |
---|---|---|
TET family (DNA demethylases) | DNA demethylation; gene expression regulation | Genome-wide hypermethylation (G-CIMP); silencing of differentiation genes |
JmjC-domain histone demethylases (KDM4A/KDM4C) | Histone demethylation (H3K9, H3K27) | Aberrant histone methylation; chromatin compaction |
Prolyl hydroxylases (PHDs) | HIF-1α degradation | HIF-1α stabilization; pseudohypoxic signaling |
Collagen prolyl hydroxylases (PLOD1-3) | Collagen maturation | Abnormal basement membrane; enhanced invasion |
The dependency of IDH1-mutant tumors on 2-HG production creates a compelling therapeutic vulnerability. Pharmacological inhibition of mutant IDH1 aims to:
Early-generation IDH inhibitors (e.g., ivosidenib) demonstrated clinical efficacy in AML but showed limited activity against gliomas due to poor blood-brain barrier (BBB) penetration [1] [3]. This is a critical limitation given the high frequency of IDH1 mutations in gliomas. Consequently, developing brain-penetrant inhibitors became a priority for treating CNS malignancies [1] [6].
DS-1001b emerged from a rational drug design initiative by Daiichi Sankyo to create a selective, orally bioavailable mutant IDH1 inhibitor optimized for CNS penetration. Its development addressed key limitations of earlier inhibitors:
Table 2: Key Properties of DS-1001b Compared to Other Mutant IDH Inhibitors
Property | DS-1001b | Ivosidenib (AG-120) | Vorasidenib (AG-881) |
---|---|---|---|
Target Specificity | Mutant IDH1 (R132X) | Mutant IDH1 (R132X) | Pan-mutant IDH1/2 |
BBB Penetration | High (brain:plasma ≥0.5) | Limited | Moderate |
D-2-HG Reduction | >90% in tumor tissue | ~70% in plasma | >90% in plasma |
Clinical Efficacy (ORR in glioma) | 17.1% (enhancing tumors); 33.3% (non-enhancing) [1] [2] | <10% in recurrent glioma [3] | 40% SD in recurrent glioma [3] |
Differentiation Capacity | Induces chondrocyte differentiation in chondrosarcoma [4] | Induces myeloid differentiation in AML | Under investigation |
Preclinical studies demonstrated potent 2-HG suppression (>90% reduction at 125 mg BID) and antitumor activity in IDH1-mutant chondrosarcoma and glioma models. In IDH1^(R132C)-mutant chondrosarcoma cells (JJ012, L835), DS-1001b inhibited proliferation (GI50 = 77–81 nM), induced chondrocyte differentiation markers (SOX9, COL2A1), and reversed H3K9me3 hypermethylation [4]. These findings supported its advancement to clinical testing.
The first-in-human Phase I trial (NCT03030066) evaluated DS-1001b in 47 patients with recurrent/progressive IDH1-mutant gliomas. Pharmacodynamic analyses confirmed:
These results validated DS-1001b as the first clinically active brain-penetrant mutant IDH1 inhibitor, providing a paradigm shift for targeting IDH1-mutant gliomas. An ongoing trial (NCT04458272) is evaluating DS-1001b in treatment-naïve WHO grade 2 gliomas [2] [5].
Table 3: Clinical Efficacy of DS-1001b in Recurrent IDH1-Mutant Glioma (Phase I)
Tumor Type | Patients (n) | Complete Response (CR) | Partial Response (PR) | Minor Response (MR) | Stable Disease (SD) | Median PFS |
---|---|---|---|---|---|---|
Enhancing Gliomas | 35 | 2 (5.7%) | 4 (11.4%) | 0 | 11 (31.4%) | 10.4 months |
Non-Enhancing Gliomas | 12 | 0 | 1 (8.3%) | 3 (25%) | 8 (66.7%) | Not reached |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7